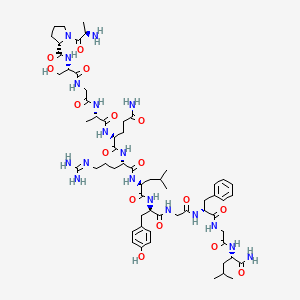
Allatostatin I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Allatostatin I inhibits juvenile hormone synthesis by corpora allata from mated females and last-instar larvae of D. punctata and corpora allata of adult female Periplaneta americana .Molecular Structure Analysis
The molecular weight of Allatostatin I is 1335.51. Its formula is C61H94N18O16 . The sequence of Allatostatin I is Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH2 .Physical And Chemical Properties Analysis
Allatostatin I is a tridecapeptide with a molecular weight of 1335.51 and a formula of C61H94N18O16 . More detailed physical and chemical properties are not available in the current data .Aplicaciones Científicas De Investigación
Quantum Dot Conjugation for Imaging and Transfection : Allatostatin I from Drosophila melanogaster has been used to transfect living cells and transport quantum dots within cells, including the cytoplasm and nucleus. This has implications for high-efficiency cell transfection and nucleus-specific cell labeling, potentially enhancing photodynamic therapy effectiveness (Biju et al., 2007).
Optimization as Insect Growth Regulators (IGRs) : Research on allatostatins has led to the development of potent bioactive analogs for use as IGRs. The creation of novel analogs, such as analog A6, suggests potential in developing new IGRs (Wang et al., 2019).
Discovery and Characterization : The identification and primary structure analysis of allatostatin in insects, such as the cockroach Diploptera punctata, has been foundational in understanding its role in inhibiting juvenile hormone synthesis (Pratt et al., 1989).
Allatostatin in Hemocytes : The presence of allatostatin in granular hemocytes of D. punctata suggests a role in hemolymph activities beyond juvenile hormone regulation (Skinner et al., 1997).
Physiological Interactions and Receptor Studies : Studies have explored how various allatostatins interact with each other and with receptors, providing insights into their regulatory mechanisms in insects (Tobe et al., 2000).
Comparative Genomic and cDNA Studies : Comparisons between different species, such as Periplaneta americana and D. punctata, have revealed the organization of allatostatin precursors, contributing to a broader understanding of these peptides (Ding et al., 1995).
Synthesis and Biological Activity of Analogs : Creating and studying analogs of allatostatins have led to potential new compounds for pest control, demonstrating the practical applications of this peptide (Xie et al., 2011).
Role in Juvenile Hormone Synthesis Modulation : Research on allatostatins in insects and crustaceans has contributed to our understanding of their role in regulating juvenile hormone synthesis (Stay & Tobe, 2007).
Cloning and Gene Characterization : Molecular cloning of the allatostatin gene from Diploptera punctata has been a significant step in understanding the genetic basis of its production and regulation (Donly et al., 1993).
Mecanismo De Acción
Allatostatin A (AstA) peptides, which include Allatostatin I, have been found to regulate feeding, growth, activity/sleep, and learning in insects and other panarthropods . Allatostatin is found in the cells in a small neuronal cluster, the frontal ganglion. It is also present in the axons which leave the frontal ganglion and run across the surface of the gut .
Direcciones Futuras
Research on Allatostatin I and its family has gained broad attraction in insect neuroscience and physiology, as new genetic tools are increasingly uncovering their wide-ranging pleiotropic functions with high cellular resolution . Future research on Allatostatin I and invertebrate neuropeptides in general could focus on further understanding their core functions and their role in the regulation of metabolism and reproduction .
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[2-[[(2R)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H94N18O16/c1-32(2)24-41(51(64)86)72-49(84)29-68-53(88)43(26-36-12-8-7-9-13-36)73-50(85)30-69-54(89)44(27-37-16-18-38(81)19-17-37)77-58(93)42(25-33(3)4)76-56(91)39(14-10-22-67-61(65)66)75-57(92)40(20-21-47(63)82)74-52(87)35(6)71-48(83)28-70-55(90)45(31-80)78-59(94)46-15-11-23-79(46)60(95)34(5)62/h7-9,12-13,16-19,32-35,39-46,80-81H,10-11,14-15,20-31,62H2,1-6H3,(H2,63,82)(H2,64,86)(H,68,88)(H,69,89)(H,70,90)(H,71,83)(H,72,84)(H,73,85)(H,74,87)(H,75,92)(H,76,91)(H,77,93)(H,78,94)(H4,65,66,67)/t34-,35+,39+,40+,41+,42+,43-,44-,45+,46+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAFHXYVWUEZIJ-NDWWHVDVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H94N18O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1335.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allatostatin I | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

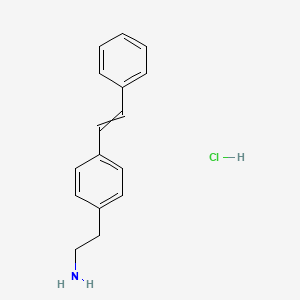
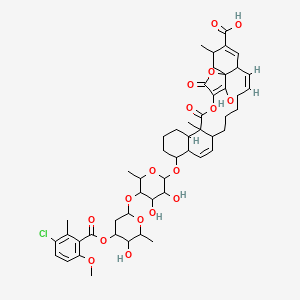
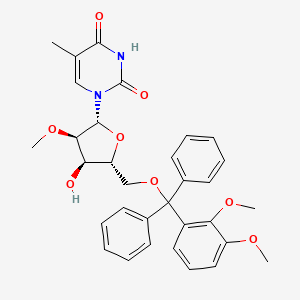
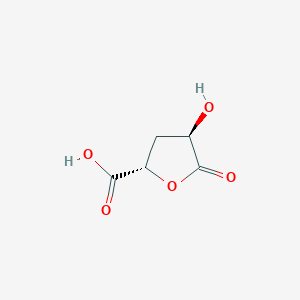

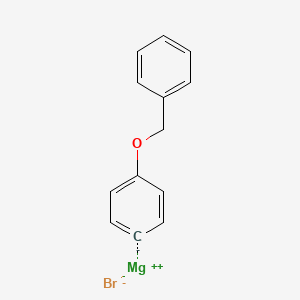

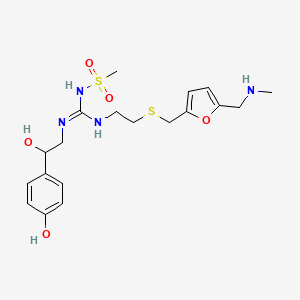
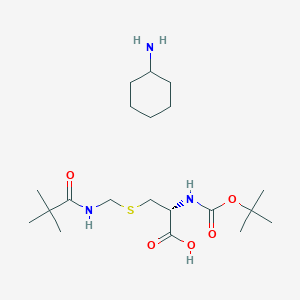

![disodium;2-hydroxy-5-[(Z)-(4-oxo-3-sulfonatocyclohexa-2,5-dien-1-ylidene)-(2,3,4,5-tetrabromo-6-carboxyphenyl)methyl]benzenesulfonate](/img/structure/B1142517.png)